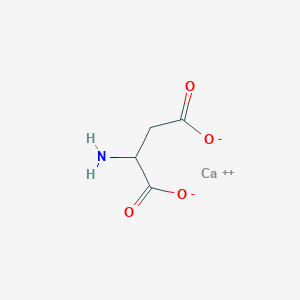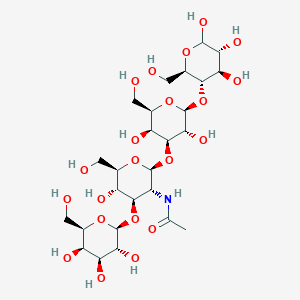
Calcium DL-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium DL-aspartate is a calcium salt of aspartic acid, an amino acid that exists in two isoforms: L-aspartic acid and D-aspartic acid. This compound is known for its role in various biological processes, including neurotransmission and protein synthesis. This compound is often used as a dietary supplement to support bone health and muscle function due to its high bioavailability and ability to enhance calcium absorption in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium DL-aspartate can be synthesized through the neutralization of DL-aspartic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving DL-aspartic acid in water and gradually adding calcium hydroxide or calcium carbonate under controlled conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the fermentation of aspartic acid, followed by its racemization to produce DL-aspartic acid. The DL-aspartic acid is then neutralized with calcium hydroxide or calcium carbonate in large reactors. The product is subsequently purified through filtration, washing, and drying processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Calcium DL-aspartate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form oxaloacetate and ammonia.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to form aspartate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Metal salts such as magnesium chloride or zinc sulfate in aqueous solutions.
Major Products Formed:
Oxidation: Oxaloacetate and ammonia.
Reduction: Aspartate derivatives.
Substitution: Metal aspartates such as magnesium aspartate or zinc aspartate.
Scientific Research Applications
Calcium DL-aspartate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: Studied for its role in neurotransmission and its potential effects on brain function and development.
Medicine: Investigated for its potential benefits in bone health, muscle function, and as a dietary supplement for calcium deficiency.
Industry: Utilized in the production of calcium supplements and as a fortifying agent in food products.
Mechanism of Action
Calcium DL-aspartate exerts its effects primarily through its role in calcium metabolism and neurotransmission. The compound enhances calcium absorption in the intestines, leading to increased calcium levels in the bloodstream. This, in turn, supports bone mineralization and muscle contraction. Additionally, aspartic acid, a component of this compound, acts as a neurotransmitter and plays a role in the synthesis of proteins and nucleotides .
Comparison with Similar Compounds
Calcium L-aspartate: Similar to calcium DL-aspartate but contains only the L-isomer of aspartic acid.
Magnesium aspartate: A magnesium salt of aspartic acid, used for its potential benefits in muscle function and energy production.
Zinc aspartate: A zinc salt of aspartic acid, studied for its role in immune function and enzyme activity.
Uniqueness of this compound: this compound is unique due to its combination of both L- and D-isomers of aspartic acid, which may provide a broader range of biological effects compared to compounds containing only one isomer. Its high bioavailability and ability to enhance calcium absorption make it a valuable supplement for supporting bone health and muscle function .
Properties
IUPAC Name |
calcium;2-aminobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSXJNAGCGVGOG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CaNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-10-3 |
Source


|
| Record name | Calcium DL-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium DL-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)

